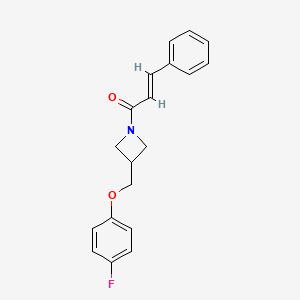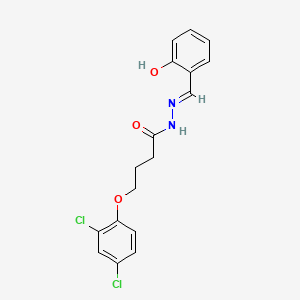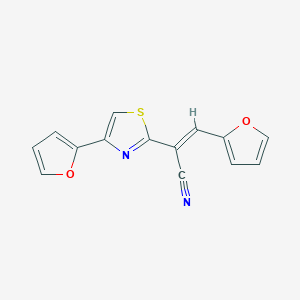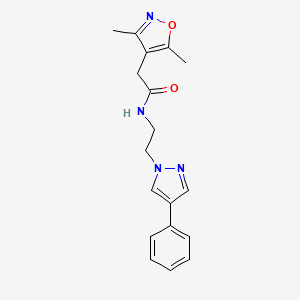
(E)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one, also known as FPA-124, is a potent and selective antagonist of the glycine receptor (GlyR). GlyR is a ligand-gated ion channel that plays a crucial role in the central nervous system (CNS), particularly in inhibitory neurotransmission. FPA-124 has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including chronic pain, epilepsy, and schizophrenia.
Mecanismo De Acción
(E)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one acts as a competitive antagonist of the GlyR, which is a ligand-gated ion channel that mediates inhibitory neurotransmission in the CNS. By blocking the GlyR, (E)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one increases the excitability of neurons, leading to its therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
(E)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine. (E)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one has also been shown to modulate the activity of various ion channels, including voltage-gated potassium channels and N-methyl-D-aspartate (NMDA) receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one has several advantages for lab experiments. It is a highly selective antagonist of the GlyR, which makes it a valuable tool for studying the role of GlyR in the CNS. Moreover, (E)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one has been shown to have potent and long-lasting effects, which makes it useful for studying the chronic effects of GlyR blockade.
However, (E)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one also has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties are not well understood. Moreover, (E)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one has been shown to have off-target effects on other ion channels, which may complicate its interpretation in lab experiments.
Direcciones Futuras
There are several potential future directions for research on (E)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one. One area of interest is the development of (E)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one derivatives with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the potential therapeutic applications of (E)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one in other neurological disorders, such as anxiety and depression. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of (E)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one on neurotransmitter release and ion channel activity.
Métodos De Síntesis
The synthesis of (E)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one involves the reaction of 4-fluorobenzyl bromide with N-Boc-3-aminomethylazetidine, followed by deprotection of the N-Boc group and the addition of the phenylpropenone moiety. The final product is obtained through purification by column chromatography.
Aplicaciones Científicas De Investigación
(E)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one has been extensively studied for its potential therapeutic applications in various neurological disorders. In a study conducted on rats, (E)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one was found to be effective in reducing chronic pain induced by nerve injury. It was also found to have anticonvulsant effects in a mouse model of epilepsy. Moreover, (E)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one has been shown to improve cognitive deficits in a mouse model of schizophrenia.
Propiedades
IUPAC Name |
(E)-1-[3-[(4-fluorophenoxy)methyl]azetidin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO2/c20-17-7-9-18(10-8-17)23-14-16-12-21(13-16)19(22)11-6-15-4-2-1-3-5-15/h1-11,16H,12-14H2/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLRWSJCGNKLHB-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CC=C2)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CC=C2)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]quinoxaline](/img/structure/B2790833.png)
![(Z)-8-(4-(dimethylamino)benzylidene)-3-methyl-2-phenyl-8H-indeno[1,2-d]thiazol-3-ium perchlorate](/img/structure/B2790836.png)

![N-(4-(4-chlorophenoxy)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2790839.png)

![N-Methyl-N-[2-oxo-2-[[1-(2-phenylacetyl)piperidin-3-yl]amino]ethyl]prop-2-enamide](/img/structure/B2790842.png)

![(4aS,7S)-hexahydro-2H-pyrrolo[1,2-b][1,2]thiazine-7-carboxylic acid 1,1-dioxide](/img/structure/B2790845.png)

